{3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid
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Overview
Description
3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid: is a boronic acid derivative featuring a triazolopyridine core
Mechanism of Action
Target of Action
Similar compounds with a triazolo[4,3-a]pyridine core have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle progression .
Mode of Action
Boronic acids are known to be used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, such as palladium . This could potentially be a part of the compound’s interaction with its targets.
Biochemical Pathways
Inhibition of cdk2 can disrupt the cell cycle, potentially leading to cell death . This makes CDK2 inhibitors promising candidates for cancer treatment .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar triazolo[3,4-b][1,3,4]thiadiazine derivatives .
Result of Action
Compounds that inhibit cdk2 can disrupt the cell cycle and induce apoptosis, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the thermal stability of a compound can affect its efficacy and safety . .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as 1,2,4-triazolo pyridines, have been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are also utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of {3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied yet .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid typically involves the following steps:
Formation of the Triazolopyridine Core: : This can be achieved through the cyclization of appropriate precursors, such as aminopyridines, under acidic or basic conditions.
Introduction of the Boronic Acid Group: : The boronic acid group can be introduced through a boronation reaction, often using boronic acids or boronate esters as reagents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Microwave-Assisted Synthesis: : This method can enhance reaction rates and yields by providing uniform heating.
Catalyst-Free Synthesis: : Avoiding the use of catalysts can simplify the purification process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid: can undergo various chemical reactions, including:
Oxidation: : Converting the boronic acid to its corresponding boronic ester or boronic acid anhydride.
Reduction: : Reducing the boronic acid to boronic alcohols or boronic acids with different substituents.
Substitution: : Replacing the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Boronic Esters: : Formed through the reaction with alcohols or phenols.
Boronic Acid Anhydrides: : Resulting from the oxidation of boronic acids.
Boronic Alcohols: : Produced by the reduction of boronic acids.
Scientific Research Applications
3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: : Investigated for its potential biological activities, such as enzyme inhibition and modulation of biological pathways.
Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: : Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid: can be compared with other similar compounds, such as:
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid
3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid .
Properties
IUPAC Name |
(3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BN3O2/c1-5-3-7(9(13)14)8-11-10-6(2)12(8)4-5/h3-4,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGURNBPXDWUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN2C1=NN=C2C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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